molecular formula C7H4ClF3O2S B6355728 1-Chloro-3-trifluoromethanesulfonyl-benzene CAS No. 933674-85-2

1-Chloro-3-trifluoromethanesulfonyl-benzene

Cat. No.: B6355728
CAS No.: 933674-85-2
M. Wt: 244.62 g/mol
InChI Key: YPXIWAYTZKFRIU-UHFFFAOYSA-N
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Description

1-Chloro-3-trifluoromethanesulfonyl-benzene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a benzene ring, with a chlorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-trifluoromethanesulfonyl-benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitrobenzene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-trifluoromethanesulfonyl-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups.

    Reduction: The trifluoromethanesulfonyl group can be reduced to a trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid are used, often in the presence of a catalyst such as iron(III) chloride.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 1-methoxy-3-trifluoromethanesulfonyl-benzene or 1-thio-3-trifluoromethanesulfonyl-benzene.

    Electrophilic Aromatic Substitution: Products include 1-chloro-3-bromo-trifluoromethanesulfonyl-benzene or 1-chloro-3-nitro-trifluoromethanesulfonyl-benzene.

    Reduction: The major product is 1-chloro-3-trifluoromethyl-benzene.

Scientific Research Applications

1-Chloro-3-trifluoromethanesulfonyl-benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-chloro-3-trifluoromethanesulfonyl-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-3-trifluoromethanesulfonyl-benzene can be compared with other trifluoromethylated benzene derivatives, such as:

    1-Chloro-4-trifluoromethanesulfonyl-benzene: Similar structure but with the trifluoromethanesulfonyl group at the para position.

    1-Bromo-3-trifluoromethanesulfonyl-benzene: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-3-trifluoromethyl-benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethanesulfonyl.

Properties

IUPAC Name

1-chloro-3-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXIWAYTZKFRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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